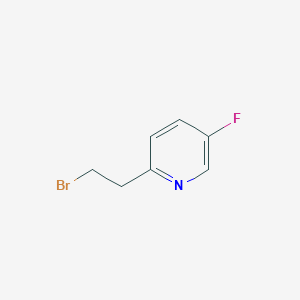
2-(2-Bromoethyl)-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom attached to an ethyl group at the second position and a fluorine atom at the fifth position of the pyridine ring
Méthodes De Préparation
The synthesis of 2-(2-Bromoethyl)-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 5-fluoropyridine with 2-bromoethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. These methods often utilize automated systems to handle the reagents and monitor the reaction progress.
Analyse Des Réactions Chimiques
2-(2-Bromoethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form different derivatives, such as alcohols, using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)-5-fluoropyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their function. For example, the compound may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins .
Comparaison Avec Des Composés Similaires
2-(2-Bromoethyl)-5-fluoropyridine can be compared with other halogenated pyridines, such as:
2-(2-Bromoethyl)-3-fluoropyridine: Similar structure but with the fluorine atom at the third position, which may result in different reactivity and biological activity.
2-(2-Chloroethyl)-5-fluoropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H7BrFN |
|---|---|
Poids moléculaire |
204.04 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-5-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |
Clé InChI |
IXLOQRVUMXNWFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


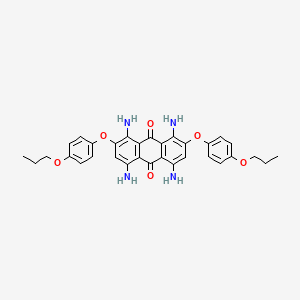

![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
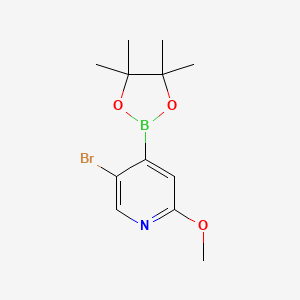
![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)

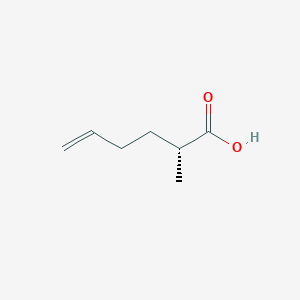
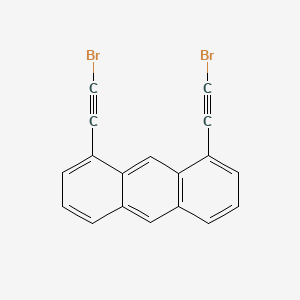
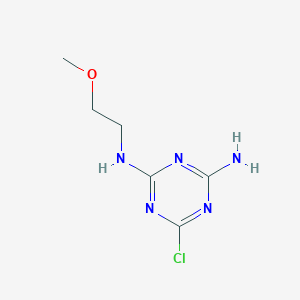
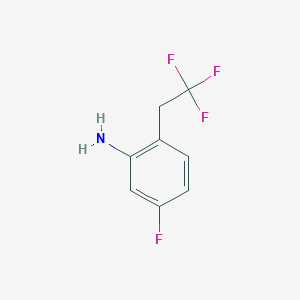
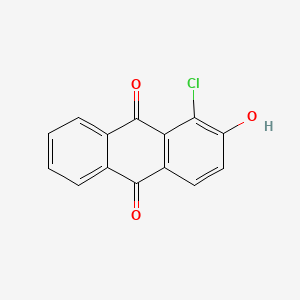
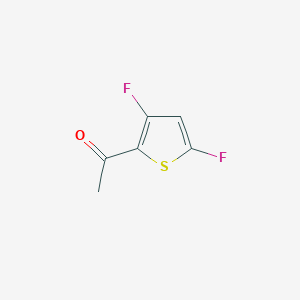
![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
